

In-Depth Technical Guide: 1,3-Dimesityl-1H-imidazol-3-ium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-dimesityl-1H-imidazol-3-ium

Cat. No.: B1312099

[Get Quote](#)

CAS Number: 141556-45-8

Synonyms: IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

This technical guide provides a comprehensive overview of **1,3-dimesityl-1H-imidazol-3-ium** chloride, a key precursor to the N-heterocyclic carbene (NHC) ligand, IMes. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, catalysis, and drug development.

Core Chemical Data

1,3-Dimesityl-1H-imidazol-3-ium chloride is a white to off-white crystalline solid. It is a stable salt that serves as a convenient and air-stable precursor for the generation of the IMes carbene, a bulky, electron-rich ligand widely used in organometallic catalysis.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₅ ClN ₂	[1]
Molecular Weight	340.89 g/mol	[1]
Melting Point	>300 °C	[1]
Appearance	Off-white to beige powder	[1]
Water Solubility	Slightly soluble	[1]
Solubility in Organic Solvents	Soluble in methanol. Inferences from related compounds suggest solubility in dichloromethane and toluene.	[2]

Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 10.73 (s, 1H, NCHN), 7.70 (s, 2H, Imidazole-H), 7.00 (s, 4H, Mesityl-H), 2.33 (s, 6H, p- CH ₃), 2.15 (s, 12H, o-CH ₃)	[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 141.1, 139.2, 134.1, 130.7, 129.8, 124.8, 21.1, 17.6	[1]
Infrared (IR)	The spectrum is available and can be sourced from suppliers like Thermo Fisher Scientific.	[3]
Mass Spectrometry	Data not readily available in the searched literature.	

Synthesis and Generation of the N-Heterocyclic Carbene

The synthesis of **1,3-dimesityl-1H-imidazol-3-ium** chloride and the subsequent generation of the IMes carbene are critical procedures for its application in catalysis.

Synthesis of 1,3-Dimesityl-1H-imidazol-3-ium Chloride (IMes·HCl)

A common and efficient method involves a two-step process starting from the condensation of glyoxal with 2,4,6-trimethylaniline (mesitylamine) to form a diimine, followed by cyclization.[4][5]

Experimental Protocol:

Step 1: Synthesis of 1,4-Bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene

- In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.
- To this solution, add a 40% aqueous solution of glyoxal and a catalytic amount of formic acid.
- Stir the mixture at room temperature for approximately 3 hours.
- The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried in *vacuo*.

Step 2: Cyclization to form **1,3-Dimesityl-1H-imidazol-3-ium** Chloride

- Suspend the diimine from Step 1 and paraformaldehyde in ethyl acetate.
- Heat the mixture to 70 °C.
- Slowly add a solution of chlorotrimethylsilane (TMSCl) in ethyl acetate dropwise.
- Continue stirring at 70 °C for 2 hours.
- Cool the reaction mixture in an ice bath to facilitate precipitation.
- Collect the solid product by filtration, wash with ethyl acetate and tert-butyl methyl ether, and dry to yield the final product as a colorless microcrystalline powder.[4]

Synthetic pathway for IMes·HCl.

In-situ Generation of 1,3-Dimesityl-1H-imidazol-2-ylidene (IMes)

The active carbene catalyst is typically generated in-situ by deprotonation of the imidazolium salt with a suitable base.

Experimental Protocol:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend **1,3-dimesityl-1H-imidazol-3-ium** chloride in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base, such as potassium tert-butoxide or sodium hydride, in THF to the suspension.
- Allow the mixture to warm to room temperature and stir for a specified period (typically 30 minutes to 2 hours).
- The resulting solution/suspension contains the free IMes carbene and can be used directly in subsequent catalytic reactions.

Generation of the IMes carbene from its precursor.

Applications in Catalysis

1,3-Dimesityl-1H-imidazol-3-ium chloride is a cornerstone in modern organometallic catalysis, primarily as the precursor to the IMes ligand. The IMes ligand is a key component in several commercially successful catalysts, most notably the Grubbs' second and third-generation catalysts for olefin metathesis.

The bulky mesityl groups of the IMes ligand provide steric protection to the metal center, enhancing catalyst stability and activity. Its strong σ -donating ability also plays a crucial role in the catalytic cycle.

Olefin Metathesis

The IMes ligand is integral to the Grubbs' second-generation catalyst, which exhibits superior reactivity and functional group tolerance compared to its first-generation counterpart. The generally accepted mechanism for olefin metathesis catalyzed by a Grubbs-type catalyst is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.

Simplified Chauvin mechanism for olefin metathesis.

Safety and Handling

1,3-Dimesityl-1H-imidazol-3-ium chloride is considered hazardous. Appropriate safety precautions should be taken when handling this compound.

- Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
- Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.
- Incompatible Materials: Strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Dimesityl-1H-imidazol-3-ium chloride is a vital precursor in modern synthetic chemistry, enabling the use of the highly effective IMes N-heterocyclic carbene ligand in a wide range of catalytic applications, most notably in olefin metathesis. Its stability, ease of synthesis, and the versatile reactivity of its derived carbene have solidified its importance in both academic research and industrial processes. This guide provides essential technical information to support its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dimesityl-1H-imidazol-3-ium Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]
- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3-Dimesityl-1H-imidazol-3-ium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312099#1-3-dimesityl-1h-imidazol-3-ium-cas-number-141556-45-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com